molecular formula C20H23NOS B1614168 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone CAS No. 898782-81-5

3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone

Cat. No. B1614168
M. Wt: 325.5 g/mol
InChI Key: CHZDACCGCXFEJZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone (DMTMBP) is a synthetic compound that has been used in a variety of scientific research applications. It is an important organic compound that has been used in the synthesis of several other compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the development of pharmaceuticals. For example, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used as a starting material for the synthesis of a variety of other compounds, including 1-chloro-3,5-dimethyl-4'-thiomorpholinomethylbenzophenone (C3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone), which has been used in the synthesis of a number of drugs. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used in the study of its biochemical and physiological effects, including its ability to inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. Finally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been used in the development of pharmaceuticals, including drugs for the treatment of inflammation and pain.

Mechanism Of Action

3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. Inhibition of COX results in decreased production of pro-inflammatory compounds, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of 5-LOX results in decreased production of leukotrienes, which are also involved in the inflammatory response.

Biochemical And Physiological Effects

3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have antinociceptive, anti-allergic, and anticonvulsant effects. Finally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone has been found to have antioxidant and anti-cancer effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone in laboratory experiments is its low cost and availability. Additionally, 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone is relatively stable and has a low toxicity profile. However, there are some limitations to using 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone in laboratory experiments, including its relatively low solubility in water and its limited shelf-life.

Future Directions

Given the potential of 3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone as an anti-inflammatory, analgesic, and antipyretic agent, there are many potential future directions for research. These include further studies of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals and other compounds. Additionally, further research into its mechanism of action, as well as its advantages and limitations for laboratory experiments, may lead to improved methods of synthesis and greater understanding of its effects. Finally, further research into its potential anti-cancer and antioxidant effects may lead to the development of more effective treatments for a variety of diseases and conditions.

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDACCGCXFEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642922
Record name (3,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-81-5
Record name (3,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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